Cas no 1178298-70-8 (3,3-difluoropropanimidamide)
3,3-difluoropropanimidamide Chemical and Physical Properties
Names and Identifiers
-
- 3,3-difluoropropanimidamide
- 1178298-70-8
- EN300-1933878
- PQXOVQOVAHNJHX-UHFFFAOYSA-N
-
- Inchi: 1S/C3H6F2N2/c4-2(5)1-3(6)7/h2H,1H2,(H3,6,7)
- InChI Key: PQXOVQOVAHNJHX-UHFFFAOYSA-N
- SMILES: FC(CC(=N)N)F
Computed Properties
- Exact Mass: 108.04990452g/mol
- Monoisotopic Mass: 108.04990452g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 71.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 49.9Ų
3,3-difluoropropanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1933878-1g |
3,3-difluoropropanimidamide |
1178298-70-8 | 1g |
$628.0 | 2023-09-17 | ||
| Enamine | EN300-1933878-5g |
3,3-difluoropropanimidamide |
1178298-70-8 | 5g |
$1821.0 | 2023-09-17 | ||
| Enamine | EN300-1933878-10g |
3,3-difluoropropanimidamide |
1178298-70-8 | 10g |
$2701.0 | 2023-09-17 | ||
| Enamine | EN300-1933878-0.05g |
3,3-difluoropropanimidamide |
1178298-70-8 | 0.05g |
$528.0 | 2023-09-17 | ||
| Enamine | EN300-1933878-0.1g |
3,3-difluoropropanimidamide |
1178298-70-8 | 0.1g |
$553.0 | 2023-09-17 | ||
| Enamine | EN300-1933878-0.25g |
3,3-difluoropropanimidamide |
1178298-70-8 | 0.25g |
$579.0 | 2023-09-17 | ||
| Enamine | EN300-1933878-0.5g |
3,3-difluoropropanimidamide |
1178298-70-8 | 0.5g |
$603.0 | 2023-09-17 | ||
| Enamine | EN300-1933878-1.0g |
3,3-difluoropropanimidamide |
1178298-70-8 | 1g |
$1442.0 | 2023-06-01 | ||
| Enamine | EN300-1933878-2.5g |
3,3-difluoropropanimidamide |
1178298-70-8 | 2.5g |
$1230.0 | 2023-09-17 | ||
| Enamine | EN300-1933878-5.0g |
3,3-difluoropropanimidamide |
1178298-70-8 | 5g |
$4184.0 | 2023-06-01 |
3,3-difluoropropanimidamide Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 3,3-difluoropropanimidamide
Introduction to 3,3-difluoropropanimidamide (CAS No. 1178298-70-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3,3-difluoropropanimidamide, identified by the chemical abstracts service number 1178298-70-8, is a fluorinated heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and versatile reactivity. The presence of fluorine atoms in its molecular framework imparts distinct electronic and steric effects, making it a valuable scaffold for designing novel bioactive molecules. This compound has been explored in various research avenues, including the development of enzyme inhibitors, antimicrobial agents, and potential therapeutic candidates for treating a range of diseases.
The structure-activity relationship (SAR) of 3,3-difluoropropanimidamide has been extensively studied to understand how modifications at the fluorine-substituted imidamide core influence its biological activity. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with target proteins with high precision. These studies have revealed that the electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the imidamide nitrogen, facilitating strong interactions with nucleophilic residues in enzymes and receptors.
In the realm of drug discovery, 3,3-difluoropropanimidamide has been utilized as a key intermediate in synthesizing small-molecule inhibitors targeting critical biological pathways. For instance, researchers have employed this scaffold to develop potent inhibitors of proteases involved in inflammation and cancer progression. The fluorine atoms not only improve metabolic stability but also enhance binding affinity by inducing conformational changes in the target proteins. Such modifications are crucial for achieving high selectivity and efficacy in therapeutic applications.
Moreover, the fluorinated imidamide moiety has been found to exhibit favorable pharmacokinetic properties, including improved solubility and bioavailability. This attribute makes 3,3-difluoropropanimidamide an attractive candidate for further development into clinical candidates. Several preclinical studies have demonstrated its potential in treating infectious diseases and chronic conditions by modulating key enzymatic activities. The compound's ability to cross cell membranes efficiently further enhances its therapeutic relevance.
The synthesis of 3,3-difluoropropanimidamide involves multi-step organic reactions that highlight the importance of fluorine chemistry in medicinal chemistry. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and photoredox catalysis, have been employed to introduce fluorine atoms with high regioselectivity. These techniques not only improve yield but also minimize unwanted byproducts, ensuring a sustainable approach to producing this valuable compound.
Recent research has also explored the role of 3,3-difluoropropanimidamide in developing fluorescent probes for cellular imaging applications. The unique electronic properties of the fluorinated imidamide core allow it to emit light at specific wavelengths when excited by UV or visible light. This feature has been exploited to visualize biological processes in real-time, providing insights into disease mechanisms at the molecular level. Such probes are particularly useful in studying dynamic interactions between proteins and other biomolecules within living cells.
The versatility of CAS No 1178298-70-8 extends beyond its applications in drug discovery and imaging; it has also been utilized as a building block for designing novel materials with enhanced functional properties. For example, researchers have incorporated this compound into polymers to create materials with improved thermal stability and mechanical strength. These advancements underscore the broad utility of fluorinated imidamides in material science and nanotechnology.
In conclusion, 3,3-difluoropropanimidamide (CAS No 1178298-70-8) represents a fascinating compound with diverse applications across chemical biology and medicinal chemistry. Its unique structural features and reactivity make it an invaluable tool for developing innovative therapeutics and diagnostic agents. As research continues to uncover new possibilities for this compound, its significance in advancing scientific understanding and addressing global health challenges is likely to grow exponentially.
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